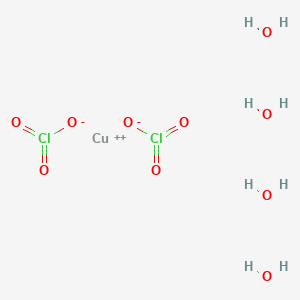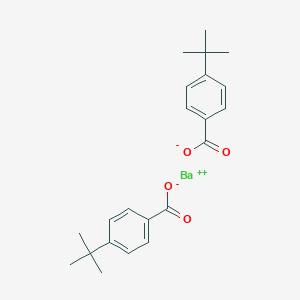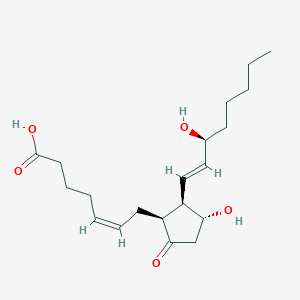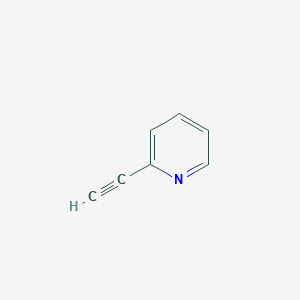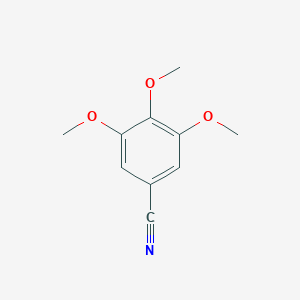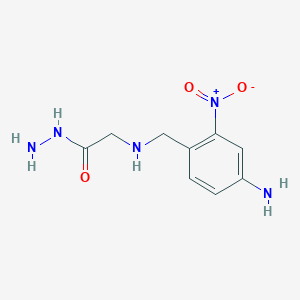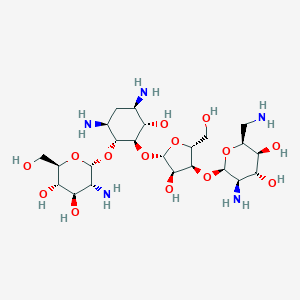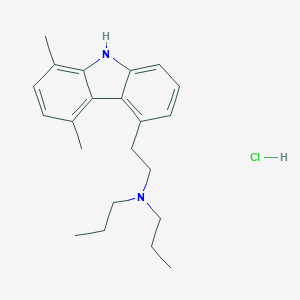
9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound.
Applications De Recherche Scientifique
9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of organic electronics, where it is used as a hole-transporting material in organic light-emitting diodes (OLEDs). The compound has also been studied for its potential applications in the field of photovoltaics, where it can be used as a sensitizer in dye-sensitized solar cells (DSSCs).
Mécanisme D'action
The mechanism of action of 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is not fully understood. However, it is believed that the compound acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges (holes) from the anode to the emitting layer of the device. In DSSCs, the compound acts as a sensitizer by absorbing light and generating electron-hole pairs, which are then used to generate electricity.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its relatively high cost compared to other hole-transporting materials and sensitizers.
Orientations Futures
There are several potential future directions for research on 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride. One of the major areas of research is in the development of new and more efficient OLEDs and DSSCs. Researchers are also exploring the use of this compound in other applications, such as in the development of organic field-effect transistors and organic solar cells. Additionally, there is a need for further studies on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Conclusion
In conclusion, 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is a chemical compound that has potential applications in various scientific research fields. Its high purity and stability make it an attractive choice for use in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride involves the reaction of 5,8-dimethylcarbazole with ethyl 4-aminobutyrate in the presence of sodium hydride, followed by the reaction of the resulting compound with propyl iodide to form the final product. This synthesis method has been reported in various research articles and has been found to be effective in producing high yields of the compound.
Propriétés
Numéro CAS |
139304-28-2 |
|---|---|
Nom du produit |
9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride |
Formule moléculaire |
C22H31ClN2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
N-[2-(5,8-dimethyl-9H-carbazol-4-yl)ethyl]-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H |
Clé InChI |
NSLYKDHGJLVNIJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
SMILES canonique |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
Autres numéros CAS |
139304-28-2 |
Synonymes |
5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole FH 510 FH-510 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



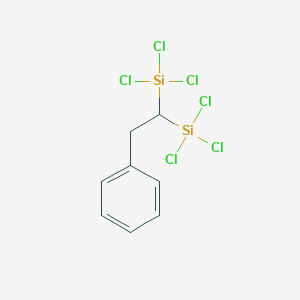
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)
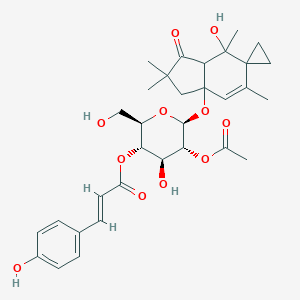
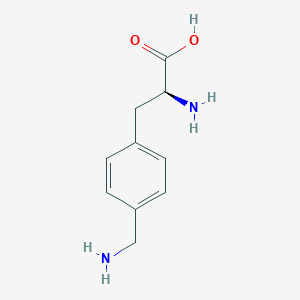

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)
